molecular formula C29H24N4O3 B2469413 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-phenoxyphenyl)urea CAS No. 1796900-17-8

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-phenoxyphenyl)urea

Cat. No.: B2469413
CAS No.: 1796900-17-8
M. Wt: 476.536
InChI Key: IFNMBYHEJBDFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-phenoxyphenyl)urea is a useful research compound. Its molecular formula is C29H24N4O3 and its molecular weight is 476.536. The purity is usually 95%.
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Scientific Research Applications

Radioiodinatable Benzodiazepines for Tumor Targeting

This compound has been utilized in the synthesis of novel radioiodinated 1,4-benzodiazepines, aimed at targeting cholecystokinin receptors for tumor imaging and therapy. These compounds showed high affinity and selectivity in vitro, making them suitable for labeling CCK(1) receptors in tumors (Akgün et al., 2009).

Anticancer Agents

A series of compounds including this chemical structure have been synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. Some of these compounds exhibited potent activities, surpassing those of established treatments like sorafenib, suggesting their potential as anticancer agents (Lee et al., 2018).

Gamma-Secretase Inhibitors for Alzheimer's Disease

In Alzheimer's disease research, benzodiazepine-containing gamma-secretase inhibitors have been designed. These inhibitors, incorporating the specified compound, demonstrated excellent in vitro potency and are candidates for further development in Alzheimer's treatment (Churcher et al., 2003).

Antimicrobial and Antifungal Applications

Some derivatives of this compound have been synthesized and screened for antimicrobial activity. Certain compounds showed potent antibacterial and antifungal activities, indicating their potential use in treating infections (Shankar et al., 2016).

Properties

IUPAC Name

1-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(2-phenoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3/c1-33-24-18-10-8-16-22(24)26(20-12-4-2-5-13-20)31-27(28(33)34)32-29(35)30-23-17-9-11-19-25(23)36-21-14-6-3-7-15-21/h2-19,27H,1H3,(H2,30,32,35)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMBYHEJBDFNX-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3OC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC=C3OC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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